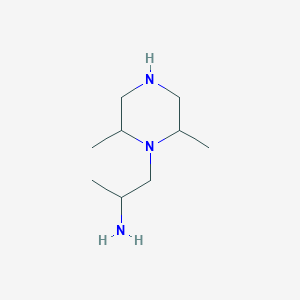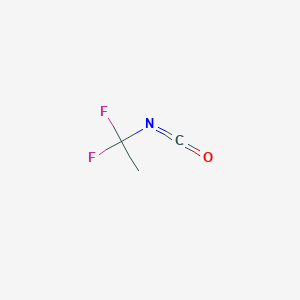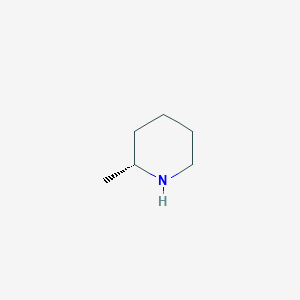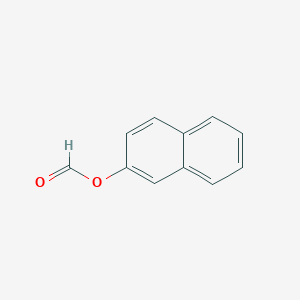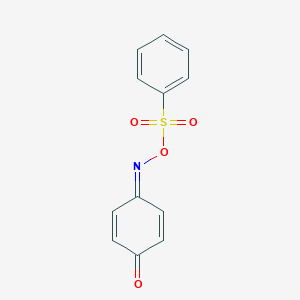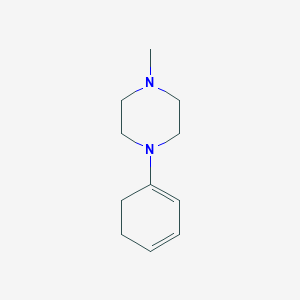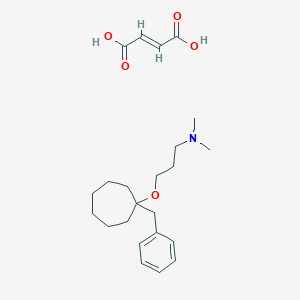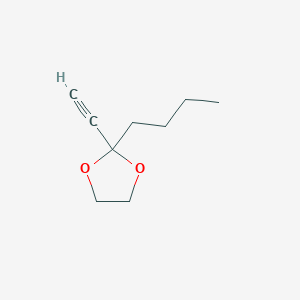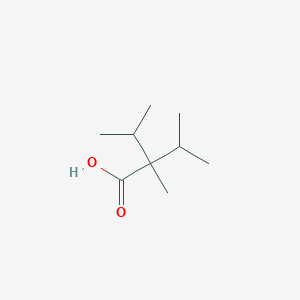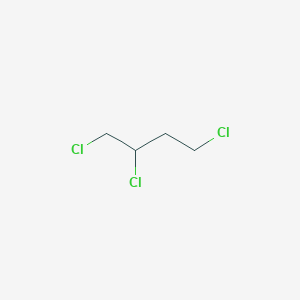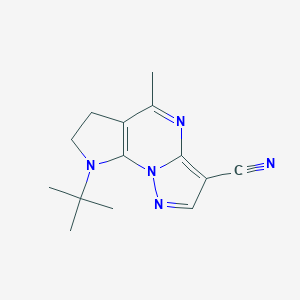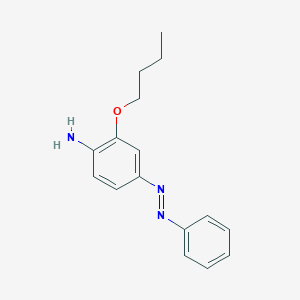
3-n-Butoxy-4-aminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-n-Butoxy-4-aminoazobenzene, also known as BAA, is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound was first synthesized in the 1950s and has since become a popular tool for studying the mechanisms of carcinogenesis.
Wirkmechanismus
3-n-Butoxy-4-aminoazobenzene is metabolized by the liver into a reactive intermediate that can bind covalently to DNA, forming adducts that can lead to mutations and cancer. 3-n-Butoxy-4-aminoazobenzene also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Biochemische Und Physiologische Effekte
3-n-Butoxy-4-aminoazobenzene has been shown to induce liver cancer in rodents through the formation of DNA adducts, oxidative stress, and inflammation. The compound also causes liver damage and hepatocyte necrosis, as well as changes in liver enzyme levels. In addition, 3-n-Butoxy-4-aminoazobenzene has been shown to affect the immune system and alter the expression of genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool. For example, its carcinogenic effects are limited to the liver, and it may not accurately reflect the mechanisms of carcinogenesis in other organs. In addition, 3-n-Butoxy-4-aminoazobenzene can be toxic to animals at high doses, and its effects may be influenced by factors such as age, sex, and genetic background.
Zukünftige Richtungen
There are several future directions for research on 3-n-Butoxy-4-aminoazobenzene. One area of interest is the identification of biomarkers that can predict susceptibility to 3-n-Butoxy-4-aminoazobenzene-induced liver cancer. Another area of research is the development of new chemopreventive agents that can prevent the formation of DNA adducts and other carcinogenic effects of 3-n-Butoxy-4-aminoazobenzene. Finally, there is a need for more studies to investigate the mechanisms of carcinogenesis in other organs and to evaluate the potential risks of 3-n-Butoxy-4-aminoazobenzene exposure in humans.
Conclusion:
In conclusion, 3-n-Butoxy-4-aminoazobenzene is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound is synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. 3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool, and there is a need for more studies to investigate its potential risks in humans.
Synthesemethoden
3-n-Butoxy-4-aminoazobenzene can be synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and benzene.
Wissenschaftliche Forschungsanwendungen
3-n-Butoxy-4-aminoazobenzene is widely used in research laboratories to induce liver cancer in rodents. The compound is administered to animals either orally or through injection, and its carcinogenic effects are studied over a period of several months. 3-n-Butoxy-4-aminoazobenzene is also used to study the mechanisms of carcinogenesis, including the role of DNA adducts, oxidative stress, and inflammation. In addition, 3-n-Butoxy-4-aminoazobenzene is used to evaluate the efficacy of chemopreventive agents in preventing liver cancer.
Eigenschaften
CAS-Nummer |
126335-29-3 |
|---|---|
Produktname |
3-n-Butoxy-4-aminoazobenzene |
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-butoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3 |
InChI-Schlüssel |
GNFHVTFCXAMDDW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Synonyme |
3-N-BUTOXY-4-AMINOAZOBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



